

Structure-Activity Relationship of Urechistachykinin I and its Synthetic Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Urechistachykinin I	
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This guide provides a comparative analysis of the structure-activity relationship (SAR) of **Urechistachykinin I** (UI), a tachykinin-related neuropeptide, and its synthetic analogs. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents targeting tachykinin receptors.

Introduction to Urechistachykinin I

Urechistachykinin I is a neuropeptide isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Its amino acid sequence is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2.[1] Urechistachykinins, including UI, have demonstrated contractile action on the inner circular body-wall muscle of this animal and potentiate spontaneous rhythmic contractions of the cockroach hindgut.[1] These peptides share significant sequence homology with vertebrate and insect tachykinins, suggesting they may act on related G protein-coupled receptors (GPCRs) to elicit their physiological effects.[1][2]

Comparative Analysis of Urechistachykinin I and Synthetic Analogs

While specific quantitative data on a wide range of synthetic analogs of **Urechistachykinin I** is limited in publicly available literature, we can infer structure-activity relationships based on







studies of other tachykinins, such as neurokinin A. The C-terminal region of tachykinins is crucial for receptor binding and activation. The consensus sequence for invertebrate tachykinin-related peptides is typically Phe-X-Gly-Y-Arg-NH2.

Below is a table summarizing the structure of **Urechistachykinin I** and a series of hypothetical synthetic analogs. The predicted biological activity is based on established SAR principles for tachykinins, where substitutions in the conserved C-terminal region are expected to significantly impact receptor affinity and efficacy.



Compound	Sequence	Modification	Predicted Biological Activity	Rationale for Predicted Activity
Urechistachykini n I (UI)	Leu-Arg-Gln-Ser- Gln-Phe-Val-Gly- Ser-Arg-NH2	-	Native Agonist Activity	The conserved C-terminal Phe and Arg residues are critical for receptor interaction and activation.
Analog 1	Leu-Arg-Gln-Ser- Gln-Ala-Val-Gly- Ser-Arg-NH2	Phe -> Ala	Significantly Reduced or Abolished Activity	The aromatic side chain of Phenylalanine is essential for receptor binding. Its replacement with Alanine would likely disrupt this interaction.
Analog 2	Leu-Arg-Gln-Ser- Gln-Phe-Val-Ala- Ser-Arg-NH2	Gly -> Ala	Reduced Activity	While Glycine provides flexibility, its substitution with Alanine might be tolerated to some extent, but could alter the peptide's conformation and reduce efficacy.
Analog 3	Leu-Arg-Gln-Ser- Gln-Phe-Val-Gly- Ser-Ala-NH2	Arg -> Ala	Significantly Reduced or Abolished Activity	The positively charged Arginine at the C-terminus is crucial for



				receptor interaction. Its replacement with a neutral residue like Alanine would likely eliminate activity.
Analog 4	Leu-Arg-Gln-Ser- Gln-Phe-Val-Gly- Ser-Arg-OH	C-terminal Amide -> Carboxylic Acid	Significantly Reduced Activity	The C-terminal amide is a hallmark of many bioactive peptides and is critical for receptor recognition and preventing degradation.
Analog 5	Ala-Ala-Gln-Ser- Gln-Phe-Val-Gly- Ser-Arg-NH2	N-terminal Truncation and Substitution	Potentially Retained or Slightly Reduced Activity	The N-terminal region is generally less critical for receptor binding than the C-terminus. Some modifications may be tolerated.

Signaling Pathways

Tachykinin receptors are G protein-coupled receptors that primarily signal through the Gq/11 protein. Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including muscle contraction and neurotransmission.





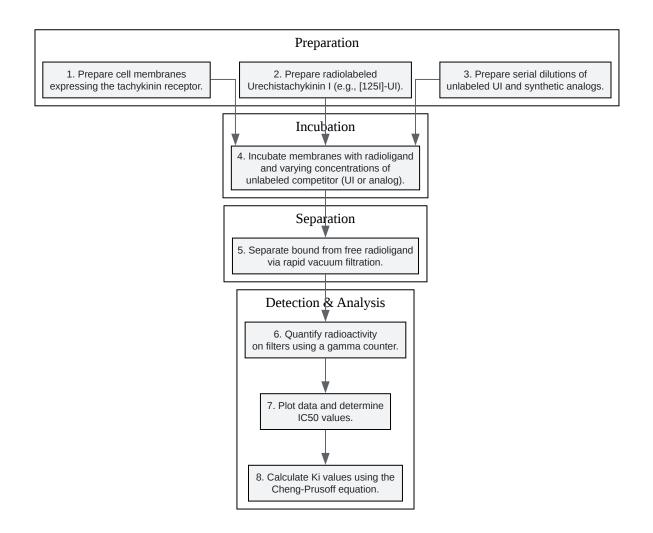
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Tachykinin Receptor Signaling Pathway

Experimental ProtocolsReceptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of **Urechistachykinin I** and its synthetic analogs to its receptor.





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Receptor Binding Assay Workflow

Detailed Method:

 Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.



Resuspend the membrane pellet in a fresh buffer for the assay.

- Radioligand: Use a radiolabeled form of Urechistachykinin I (e.g., with 125I) at a concentration at or below its Kd for the receptor.
- Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed
 concentration of the radioligand and a range of concentrations of the unlabeled competitor
 (either Urechistachykinin I for homologous competition or a synthetic analog for
 heterologous competition).
- Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This protocol describes a general method to measure the functional activity (EC50) of **Urechistachykinin I** and its analogs by quantifying intracellular calcium mobilization.

Detailed Method:

- Cell Culture: Culture cells endogenously or recombinantly expressing the tachykinin receptor in a suitable multi-well plate.
- Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon



binding to free intracellular calcium.

- Compound Addition: Add varying concentrations of Urechistachykinin I or its synthetic analogs to the wells.
- Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
- Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The structure-activity relationship of **Urechistachykinin I** is predicted to be highly dependent on its C-terminal amino acid sequence, a characteristic shared with other members of the tachykinin family. Specifically, the Phenylalanine and Arginine residues in the C-terminal region are likely critical for receptor binding and activation. Synthetic analogs with substitutions at these positions are expected to have significantly reduced biological activity. The experimental protocols provided offer a framework for the quantitative assessment of the binding affinity and functional potency of **Urechistachykinin I** and its analogs. Further research involving the synthesis and systematic biological evaluation of a broader range of analogs is necessary to fully elucidate the SAR of **Urechistachykinin I** and to guide the development of novel, potent, and selective modulators of tachykinin receptors.

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References

 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Tachykinins and tachykinin receptors: structure and activity relationships PubMed [pubmed.ncbi.nlm.nih.gov]
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